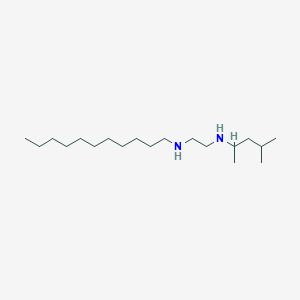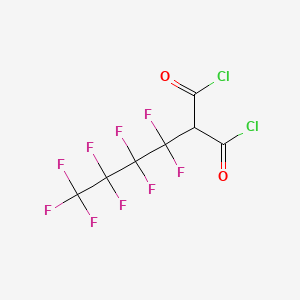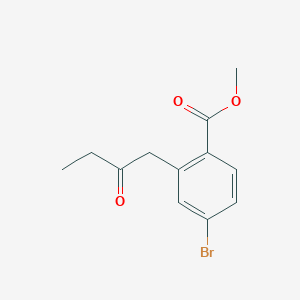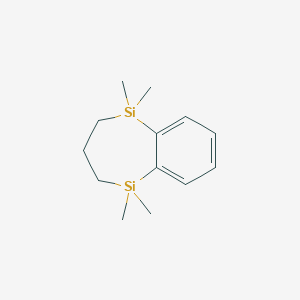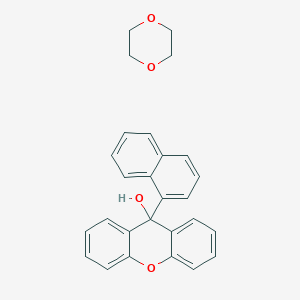
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol: is a complex organic compound that combines the structural features of 1,4-dioxane and xanthene derivatives. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of both 1,4-dioxane and xanthene moieties in its structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol typically involves multi-step organic reactions. One common approach is the condensation of 9-naphthalen-1-ylxanthen-9-ol with 1,4-dioxane under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired outcome and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol include other xanthene derivatives and dioxane-containing molecules. Examples include:
Xanthene: A parent compound with a similar core structure.
1,4-Dioxane: A simpler analog with a similar dioxane ring.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
What sets this compound apart from these similar compounds is its combined structural features, which confer unique chemical and physical properties. This combination allows for a broader range of applications and reactivity, making it a valuable compound for research and industrial use .
Properties
CAS No. |
824951-03-3 |
|---|---|
Molecular Formula |
C27H24O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,4-dioxane;9-naphthalen-1-ylxanthen-9-ol |
InChI |
InChI=1S/C23H16O2.C4H8O2/c24-23(18-13-7-9-16-8-1-2-10-17(16)18)19-11-3-5-14-21(19)25-22-15-6-4-12-20(22)23;1-2-6-4-3-5-1/h1-15,24H;1-4H2 |
InChI Key |
GRGVHLQBNPSKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4OC5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)

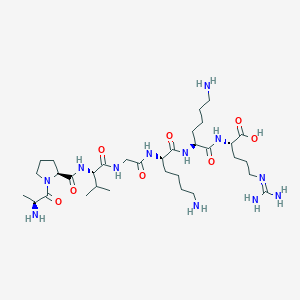

![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
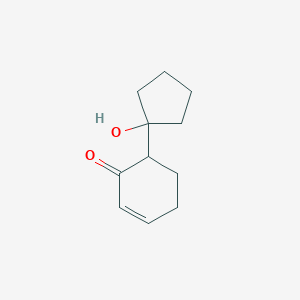
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
